Quinoline-3-carbaldehyde
Overview
Description
Quinoline-3-carbaldehyde is a compound that is part of the quinoline family, known for its significant role in medicinal chemistry and various other chemical applications.
Synthesis Analysis
- 3-(2-Furoyl)quinoline-2-carbaldehyde has been synthesized as a fluorogenic derivatizing reagent for liquid chromatography, demonstrating the compound's utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).
- A series of new quinoline-8-carbaldehyde compounds, namely 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, have been synthesized, showcasing the versatility of this compound in producing novel compounds (Gao, Zhao, Li, Yan, & Li, 2012).
Molecular Structure Analysis
- Vibrational spectra studies of quinoline-4-carbaldehyde provide insight into the molecular structure, revealing two stable conformers with different hydrogen bonding patterns (Kumru, Küçük, & Akyürek, 2013).
- Research on dichloridobis(triphenylphosphine) ruthenium(II) complexes with quinoline-2-carbaldehyde explores geometrical isomers and their molecular structures, indicating the complexity and variability of compounds derived from this compound (Mori et al., 2014).
Chemical Reactions and Properties
- This compound derivatives exhibit a range of chemical reactions, including transformations to Schiff bases and pyrazoloquinolines, indicating their versatility in chemical synthesis (Ocal, Yolacan, Kaban, Leonor Vargas, & Kouznetsov, 2001).
- The reaction between MeOH and quinoxalines, involving this compound, highlights the compound's role in complex chemical processes, such as bond cleavage and formation (Liu, Jiang, Zhang, & Xu, 2013).
Physical Properties Analysis
- The physical properties of this compound derivatives can be understood through their vibrational spectra, providing insights into their thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).
Chemical Properties Analysis
- This compound and its derivatives have diverse chemical properties, as evidenced by their use in synthesizing a variety of heterocyclic compounds (Rocha et al., 2020).
- The chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes demonstrates the compound's reactivity and potential for various chemical transformations (Xu, Li, Ding, & Guo, 2021).
Scientific Research Applications
Aggregation-Induced Emission Enhancement and Anion Sensing : 2-Hydroxyquinoline-3-carbaldehyde exhibits unique aggregation-induced emission enhancement (AIEE), useful in material science. It also acts as a time-dependent turn-on fluoride ion sensor in acetonitrile medium, indicating potential applications in ion sensing and interaction studies with biomolecules like bovine serum albumin (N. Chakraborty et al., 2018).
Synthesis of Fused Heterocyclic Systems : Research on 2-chlorothis compound and related analogs covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, highlighting their significance in synthetic chemistry (W. Hamama et al., 2018).
Corrosion Inhibition : Quinoline derivatives such as 2,6-dichlorothis compound are studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These derivatives exhibit excellent inhibition and adsorption behavior, following the Langmuir adsorption model (H. Lgaz et al., 2017).
Liquid Chromatography and Fluorescence Detection : 3-(2-Furoyl)quinoline-2-carbaldehyde has been used as a fluorogenic derivatizing reagent for liquid chromatography, forming highly fluorescent isoindoles with primary amines, useful in high-sensitivity analysis of amino acids (S. C. Beale et al., 1990).
Synthesis of Other Valuable Heterocycles : Chromene- and quinoline-3-carbaldehydes are used to synthesize various heterocycles, such as 3H-chromeno[3–c]quinolines, demonstrating their value as building blocks in medicinal chemistry (D. Rocha et al., 2020).
Antioxidant Activity : Studies on 2-chloroquinoline-3-carbaldehydes and related derivatives have shown significant radical scavenging activity, indicating their potential as antioxidants (R. Subashini et al., 2010).
Inhibition of Mild Steel Corrosion : Quinoline derivatives like 2-mercaptothis compound are investigated as inhibitors for mild steel corrosion in acidic solutions, exhibiting efficient inhibition and following Langmuir adsorption isotherm (B. Mistry et al., 2013).
Safety and Hazards
Future Directions
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, paving the way for novel drug development . The efficient use of quinoline-3-carbaldehydes to synthesize other valuable heterocycles has been described, demonstrating their value as building blocks .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions, which may suggest potential interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the compound can participate in chemical reactions, suggesting potential binding interactions with biomolecules . Specific details about enzyme inhibition or activation, changes in gene expression, or other molecular-level effects are not currently available.
properties
IUPAC Name |
quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIHSLRMNXWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159889 | |
Record name | Quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13669-42-6 | |
Record name | 3-Quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13669-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Quinoline-3-carbaldehyde?
A1: this compound has the molecular formula C10H7NO and a molecular weight of 157.16 g/mol.
Q2: What spectroscopic techniques are commonly employed for characterizing this compound and its derivatives?
A2: Researchers frequently utilize a combination of spectroscopic methods, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to elucidate the structures of this compound derivatives. [, , , , , , , , , , , , , , , , , ]
Q3: Can you describe a common synthetic route to Quinoline-3-carbaldehydes?
A3: The Vilsmeier-Haack reaction is a widely employed method for synthesizing 2-chlorothis compound derivatives, which serve as key intermediates in the preparation of various Quinoline-3-carbaldehydes. This reaction involves the formylation of N-arylacetamides using a Vilsmeier-Haack reagent. [, , , , , , ]
Q4: Are there alternative synthetic approaches to Quinoline-3-carbaldehydes?
A4: Yes, besides the Vilsmeier-Haack reaction, other methods like the Doebner reaction and ring-scission reactions of quinoline derivatives with thiophosgene have been explored for the synthesis of specific Quinoline-3-carbaldehydes. [, ]
Q5: Has this compound exhibited any catalytic properties?
A5: Research has shown that certain chiral 3-quinolylalkanols, derived from this compound, can act as asymmetric autocatalysts in the enantioselective alkylation of this compound with diisopropylzinc. This autocatalytic reaction leads to the formation of the same enantiomer of the catalyst, resulting in amplified enantiomeric excess (ee). [, , ]
Q6: What are some notable biological activities associated with this compound derivatives?
A6: this compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial activity against various bacterial and fungal strains, as well as potential as anti-cancer agents. [, , , , , , , , , , , , ]
Q7: How do this compound derivatives exert their antimicrobial effects?
A7: The exact mechanism of action for the antimicrobial activity of these compounds varies depending on the specific derivative and target organism. Some studies suggest that these compounds may target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. []
Q8: Have any specific this compound derivatives shown promising anti-cancer activity?
A8: Research indicates that benzotriazole-containing this compound hydrazones have displayed significant cancer cell growth inhibitory effects against various human tumor cell lines. []
Q9: How do structural modifications to this compound affect its biological activity?
A9: Studies have shown that incorporating different substituents on the quinoline ring, particularly at positions 2, 6, and 8, can significantly influence the biological activity of this compound derivatives. For instance, the presence of electron-donating or electron-withdrawing groups at specific positions can modulate their antimicrobial potency and selectivity. [, , , , , ]
Q10: What are some common structural modifications employed to enhance the biological activity of this compound derivatives?
A10: Researchers have explored various structural modifications, including:
- Incorporation of heterocyclic rings: Introducing heterocycles, such as pyrazole, benzofuran, triazole, and benzotriazole moieties, can enhance the biological activity and target selectivity of this compound derivatives. [, , , , , , , , , , , ]
- Formation of Schiff bases: Condensing Quinoline-3-carbaldehydes with amines yields Schiff bases, which often exhibit improved biological profiles. [, , , , ]
- Quaternization: Converting the nitrogen atom in the quinoline ring to a quaternary ammonium salt can enhance water solubility and, in some cases, biological activity. []
Q11: How is computational chemistry being utilized in this compound research?
A11: Computational tools like molecular docking and molecular dynamics simulations are instrumental in understanding the interactions between this compound derivatives and their biological targets. These methods help researchers visualize binding modes, identify key interactions, and predict binding affinities, aiding in the rational design of more potent and selective inhibitors. [, , , , ]
Q12: Have any QSAR studies been conducted on this compound derivatives?
A12: While specific QSAR models were not explicitly discussed in the provided abstracts, researchers often use QSAR studies to correlate the physicochemical properties of this compound derivatives with their biological activities, ultimately guiding the design of more potent and drug-like molecules. [, ]
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